molecular formula C19H17N3S2 B12433808 2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile

2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile

Cat. No.: B12433808
M. Wt: 351.5 g/mol
InChI Key: QKKPNTSETMSYPN-UHFFFAOYSA-N
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Description

2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of Isopropyl-Phenylamino Group: The isopropyl-phenylamino group can be introduced through a nucleophilic substitution reaction using 4-isopropylaniline.

    Formation of Mercapto-Acrylonitrile Group: The mercapto-acrylonitrile group can be formed by reacting the intermediate compound with acrylonitrile and a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The benzothiazole ring and phenylamino group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Primary amines and reduced nitrile derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The isopropyl-phenylamino group may enhance binding affinity and specificity, while the mercapto-acrylonitrile group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazol-2-yl-3-(4-methyl-phenylamino)-3-mercapto-acrylonitrile
  • 2-Benzothiazol-2-yl-3-(4-ethyl-phenylamino)-3-mercapto-acrylonitrile
  • 2-Benzothiazol-2-yl-3-(4-tert-butyl-phenylamino)-3-mercapto-acrylonitrile

Uniqueness

Compared to similar compounds, 2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile has unique structural features that may enhance its biological activity and chemical reactivity. The isopropyl group can influence the compound’s lipophilicity and steric interactions, potentially leading to improved pharmacokinetic properties and target specificity.

Biological Activity

2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile is a novel compound that has garnered attention due to its potential biological activities. This compound features a unique structure that combines a benzothiazole ring, an isopropyl-substituted phenyl group, and a mercapto-acrylonitrile moiety, which may interact with various biological targets. The compound's molecular formula is C19H17N3S2C_{19}H_{17}N_{3}S_{2} with a molecular weight of 351.5 g/mol.

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors. The synthetic route often includes the formation of the benzothiazole core, followed by the introduction of the isopropyl and mercapto groups. The detailed synthetic pathway can be outlined as follows:

  • Formation of Benzothiazole : Reacting appropriate thiourea derivatives with haloaryl compounds.
  • Introduction of Isopropyl Group : Alkylation using isopropyl bromide or similar reagents.
  • Mercapto-Acrylonitrile Formation : Condensation reactions leading to the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer and anti-inflammatory domains.

Anticancer Activity

Recent studies have shown that compounds similar to this compound can inhibit cancer cell proliferation effectively. For instance, derivatives of benzothiazole have been reported to significantly reduce the proliferation of various cancer cell lines such as A431, A549, and H1299 .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound B7A4311Inhibition of AKT/ERK pathways
Compound 4iHOP-922Induction of apoptosis
2-Benzothiazol...A5494Cell cycle arrest

Anti-inflammatory Effects

The compound also shows promise in reducing inflammatory markers such as IL-6 and TNF-α, which are critical in various inflammatory diseases. This dual action makes it a potential candidate for combined therapies addressing both cancer and inflammation .

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies suggest that the compound may bind effectively to specific receptors involved in tumor growth and inflammation, providing insights into its pharmacodynamics.

Case Studies

A notable case study involved testing a series of benzothiazole derivatives in vitro for their anti-cancer properties. The study demonstrated that modifications to the benzothiazole structure could enhance biological activity significantly. The lead compound from this series exhibited potent activity against multiple cancer cell lines, supporting the hypothesis that structural diversity within this class of compounds can yield valuable therapeutic agents .

Properties

Molecular Formula

C19H17N3S2

Molecular Weight

351.5 g/mol

IUPAC Name

2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide

InChI

InChI=1S/C19H17N3S2/c1-12(2)13-7-9-14(10-8-13)21-18(23)15(11-20)19-22-16-5-3-4-6-17(16)24-19/h3-10,12,22H,1-2H3,(H,21,23)

InChI Key

QKKPNTSETMSYPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N

Origin of Product

United States

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